molecular formula C16H15BrN2O3 B11697559 4-bromo-N'-[(2-methylphenoxy)acetyl]benzohydrazide

4-bromo-N'-[(2-methylphenoxy)acetyl]benzohydrazide

Katalognummer: B11697559
Molekulargewicht: 363.21 g/mol
InChI-Schlüssel: IOPJCVLMSSUIGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N’-[(2-methylphenoxy)acetyl]benzohydrazide is an organic compound with the molecular formula C16H14Br2N2O3 It is a derivative of benzohydrazide, featuring a bromine atom and a 2-methylphenoxyacetyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[(2-methylphenoxy)acetyl]benzohydrazide typically involves the following steps:

    Formation of 2-methylphenoxyacetic acid: This can be achieved by reacting 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation of benzohydrazide: The 2-methylphenoxyacetic acid is then reacted with benzohydrazide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the intermediate 2-methylphenoxyacetylbenzohydrazide.

    Bromination: The final step involves bromination of the intermediate using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield 4-bromo-N’-[(2-methylphenoxy)acetyl]benzohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N’-[(2-methylphenoxy)acetyl]benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The hydrazide group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding acid and hydrazine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized products may include corresponding acids or ketones.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: Hydrolysis typically yields the corresponding acid and hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-bromo-N’-[(2-methylphenoxy)acetyl]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties.

    Biological Studies: It may serve as a probe or reagent in biochemical assays.

    Industrial Chemistry: The compound can be used in the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism of action of 4-bromo-N’-[(2-methylphenoxy)acetyl]benzohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-bromo-N’-[(4-methylphenoxy)acetyl]benzohydrazide
  • 4-bromo-N’-[(3-methylphenoxy)acetyl]benzohydrazide
  • 4-bromo-N’-[(2-chlorophenoxy)acetyl]benzohydrazide

Uniqueness

4-bromo-N’-[(2-methylphenoxy)acetyl]benzohydrazide is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific applications.

Eigenschaften

Molekularformel

C16H15BrN2O3

Molekulargewicht

363.21 g/mol

IUPAC-Name

4-bromo-N'-[2-(2-methylphenoxy)acetyl]benzohydrazide

InChI

InChI=1S/C16H15BrN2O3/c1-11-4-2-3-5-14(11)22-10-15(20)18-19-16(21)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21)

InChI-Schlüssel

IOPJCVLMSSUIGQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.